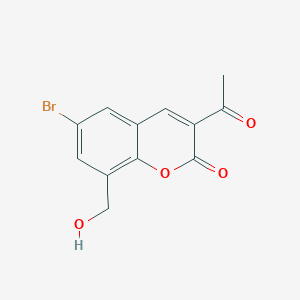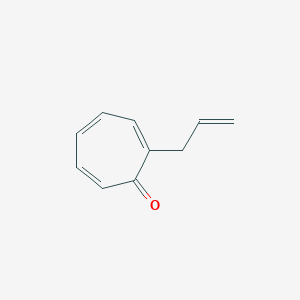
N,N-Bis(2-ethylhexyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-ethylhexyl)hexanamide is an organic compound with the molecular formula C22H45NO. It is a derivative of hexanamide, where the hydrogen atoms on the nitrogen are replaced by two 2-ethylhexyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-ethylhexyl)hexanamide typically involves the reaction of hexanoyl chloride with 2-ethylhexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-ethylhexyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Bis(2-ethylhexyl)hexanoic acid, while reduction may regenerate the original amines.
Applications De Recherche Scientifique
N,N-Bis(2-ethylhexyl)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-ethylhexyl)hexanamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-ethylhexyl)hexanoic acid
- N,N-Bis(2-ethylhexyl)hexylamine
- N,N-Bis(2-ethylhexyl)hexanamide-6-bromo
Uniqueness
This compound stands out due to its unique combination of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifier. Its ability to form stable complexes with various molecules also distinguishes it from other similar compounds.
Propriétés
| 106119-94-2 | |
Formule moléculaire |
C22H45NO |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
N,N-bis(2-ethylhexyl)hexanamide |
InChI |
InChI=1S/C22H45NO/c1-6-11-14-17-22(24)23(18-20(9-4)15-12-7-2)19-21(10-5)16-13-8-3/h20-21H,6-19H2,1-5H3 |
Clé InChI |
GTLIOLYMILYIPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/no-structure.png)
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
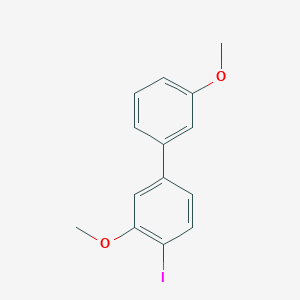
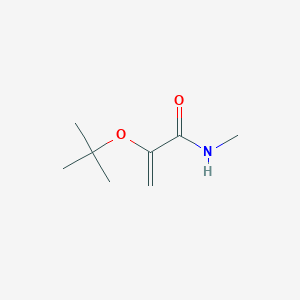
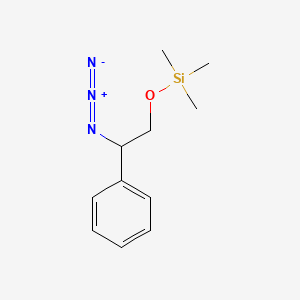
![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
